N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
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Overview
Description
(1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group and a benzothiazolyl group
Preparation Methods
The synthesis of (1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE can be achieved through several methods:
Solid-State Method: This involves mixing metal oxides and heating them, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Involves dissolving metal salts in water to form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Chemical Reactions Analysis
(1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas or metal hydrides.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include sulfuric acid for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of (1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE can be compared with other similar compounds, such as dichloroanilines and ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of (1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE lies in its combination of dichlorophenyl and benzothiazolyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16Cl2N2S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-en-1-imine |
InChI |
InChI=1S/C23H16Cl2N2S/c1-15-4-11-21-22(13-15)28-23(27-21)17-6-9-19(10-7-17)26-12-2-3-16-5-8-18(24)14-20(16)25/h2-14H,1H3/b3-2+,26-12? |
InChI Key |
VPEXJCFJVYMVIX-HVSNTMGOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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